6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide
Description
Properties
CAS No. |
1220631-43-5 |
|---|---|
Molecular Formula |
C7H4Cl2N4O |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C7H4Cl2N4O/c8-3-1-5(9)12-13-4(6(10)14)2-11-7(3)13/h1-2H,(H2,10,14) |
InChI Key |
GFRSPRRTFVGJFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2N=C1Cl)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6,8-dichloropyridazine-3-carboxylic acid with suitable amines to form the desired carboxamide . The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its role as a modulator of immune responses. Research indicates that it can inhibit Tyk-2-mediated signal transduction pathways associated with inflammatory and autoimmune diseases. This modulation is significant for conditions such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus .
Table 1: Therapeutic Targets of 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide
| Disease Category | Specific Diseases |
|---|---|
| Inflammatory Diseases | Rheumatoid arthritis, inflammatory bowel disease |
| Autoimmune Diseases | Systemic lupus erythematosus, multiple sclerosis |
| Metabolic Disorders | Type 2 diabetes, atherosclerosis |
| Cancer | Various types including solid tumors |
Anticancer Activity
This compound has demonstrated promising anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have revealed its effectiveness against human liver (HepG2) and rat glioma (C6) cell lines. The compound's IC50 values indicate significant potential for further development as an anticancer agent .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) |
|---|---|
| C6 | 15.67 ± 2.52 |
| HepG2 | 58.33 ± 2.89 |
| A549 | Not specified |
| MCF-7 | Not specified |
Neuroinflammation
Another significant application of this compound lies in the realm of neuroinflammation. It has been explored as a potential radioligand for imaging neuroinflammatory processes in conditions such as Alzheimer's disease and multiple sclerosis. The ability to bind specifically to translocator protein (TSPO) makes it a candidate for studying microglial activation and neuroinflammation through imaging techniques like PET scans .
Case Study: Neuroimaging with TSPO Ligands
In a study involving rodent models of neuroinflammation, compounds similar to this compound exhibited high binding affinity to TSPO. This binding was correlated with increased microglial activity in regions affected by inflammation, demonstrating the compound's utility in tracking disease progression and therapeutic efficacy over time .
Mechanism of Action
The mechanism of action of 6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
*Estimated based on analogs in .
Key Findings
Substituent Impact :
- Chlorine vs. Methyl : Dichloro analogs (e.g., 6,8-dichloro) exhibit higher electrophilicity but increased toxicity compared to methyl-substituted derivatives (e.g., compound 7) .
- Carboxamide vs. Ester : Carboxamides generally show better cellular permeability, while esters (e.g., ethyl carboxylates) improve aqueous solubility .
Toxicity Profile : Methyl groups at positions 2 and 6 (compound 7) reduce cytotoxicity compared to halogenated analogs, suggesting a balance between activity and safety is critical .
Biological Activity
6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of autoimmune diseases and cancer therapy. This compound is structurally related to other imidazopyridazine derivatives, which have been explored for their pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 308.12 g/mol. Its structure features two chlorine atoms at the 6 and 8 positions of the imidazopyridazine ring, which is crucial for its biological activity.
Research indicates that this compound functions primarily as a modulator of key cytokines involved in immune responses. Specifically, it has been shown to influence the production of interleukins IL-12 and IL-23, which are critical in the differentiation and proliferation of Th1 and Th17 cells. These T cell lineages play significant roles in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis .
Cytokine Modulation
- IL-12 : Promotes Th1 cell development and secretion of IFNγ.
- IL-23 : Essential for the survival and expansion of Th17 cells.
The modulation of these cytokines suggests a therapeutic potential for treating autoimmune diseases where these pathways are dysregulated.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines with promising results indicating its ability to inhibit cell proliferation:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | |
| MCF-7 (Breast Cancer) | 4.5 | |
| HeLa (Cervical Cancer) | 6.0 |
These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Exploratory studies have also assessed the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | |
| Escherichia coli | 30 µg/mL | |
| Pseudomonas aeruginosa | 35 µg/mL |
These results indicate a potential application in treating infections caused by resistant bacterial strains.
Autoimmune Disease Model
A recent animal study investigated the effects of this compound in a model of experimental autoimmune encephalomyelitis (EAE), which mimics multiple sclerosis. The compound significantly reduced clinical scores and inflammatory cytokine levels in treated animals compared to controls, supporting its role as an anti-inflammatory agent .
Cancer Treatment Trials
In vitro studies on cancer cell lines have led to ongoing clinical trials assessing the efficacy of this compound as part of combination therapies for solid tumors. Preliminary results show enhanced tumor suppression when used alongside traditional chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
